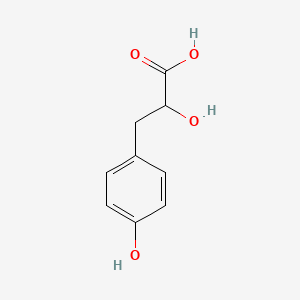

(+-)-3-(4-Hydroxyphenyl)lactic acid

Description

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

3-(4-hydroxyphenyl)lactic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

tyrosing metabolite; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861861 | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12.9 mg/mL at 16 °C | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-23-0, 6482-98-0 | |

| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)lactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-p-Hydroxyphenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (±)-3-(4-Hydroxyphenyl)lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-3-(4-Hydroxyphenyl)lactic acid, also known as HPLA, is a phenolic carboxylic acid with significance as a human and bacterial metabolite. Its physicochemical properties are fundamental to understanding its biological fate, formulation characteristics, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, supported by quantitative data, general experimental methodologies, and a visualization of its biosynthesis.

Chemical Identity and Structure

-

IUPAC Name: 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[1]

-

Synonyms: HPLA, 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid[1][2]

-

Molecular Weight: 182.17 g/mol

-

CAS Number: 306-23-0

-

ChEBI ID: 17385

Physicochemical Properties

The key physicochemical parameters of (±)-3-(4-Hydroxyphenyl)lactic acid are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its handling and formulation.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Physical Description | Solid, White to Almost white powder/crystal | |

| Melting Point | 137-143 °C | |

| 140 °C (from water) | ||

| Boiling Point | 414.40 °C (estimated at 760 mmHg) | |

| Water Solubility | 12.9 mg/mL at 16 °C | |

| pKa | 3.80 ± 0.10 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 0.310 (estimated) |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

General Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor, is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

For non-volatile liquids, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

General Protocol: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure: The compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated gently. As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.

-

Measurement: The constant temperature at which the liquid condenses on the thermometer bulb and drips into the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (±)-3-(4-Hydroxyphenyl)lactic acid, it indicates the pH at which the acid is 50% ionized.

General Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture. The solution is placed in a thermostatted vessel.

-

Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination

Water solubility is a critical property for drug development, influencing dissolution and absorption.

General Protocol: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to partition between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's membrane permeability.

General Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a period to allow the compound to partition between the two layers until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Biosynthesis Pathway

(±)-3-(4-Hydroxyphenyl)lactic acid is a known metabolite produced by certain lactic acid bacteria, such as Pediococcus acidilactici. The proposed biosynthetic pathway involves the conversion of the amino acid tyrosine.

Caption: Proposed biosynthesis of HPLA in Pediococcus acidilactici.

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, essential for professionals in research and drug development. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundational understanding of how these critical parameters are determined. The visualization of its biosynthetic pathway in bacteria sheds light on its origin as a metabolite. A thorough understanding of these properties is indispensable for the rational design of formulations and for predicting the in vivo behavior of this compound.

References

4-Hydroxyphenyllactic Acid: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyllactic acid (4-HPLA), a metabolite of the amino acid tyrosine, has garnered increasing interest within the scientific community.[1] This organic acid is not only an endogenous compound in humans but is also a product of microbial metabolism, particularly by the gut microbiota.[1] Its presence and concentration in biological fluids are being explored as potential biomarkers for various physiological and pathological states, including metabolic disorders and infectious diseases.[2][3][4] This technical guide provides an in-depth overview of the natural sources and occurrence of 4-HPLA, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathways.

Natural Occurrence of 4-Hydroxyphenyllactic Acid

4-HPLA is found across different biological systems, primarily as a metabolic byproduct. Its natural sources can be broadly categorized into microbial, human, and dietary occurrences.

Microbial Production

A significant source of 4-HPLA is microbial fermentation. Lactic acid bacteria (LAB), commonly found in fermented foods and the gut microbiome, are notable producers. Several species of Lactobacillus have been shown to synthesize 4-HPLA from tyrosine. This production is a part of their amino acid metabolism and contributes to the antimicrobial properties of the fermented products.

Table 1: Quantitative Data on 4-Hydroxyphenyllactic Acid (4-HPLA) Production by Lactobacillus Species

| Lactobacillus Species | Culture Conditions | 4-HPLA Concentration | Reference |

| Lactobacillus sp. SK007 | MRS broth | 75 µg/mL | |

| Lactobacillus sp. SK007 | MRS broth with 4-hydroxyphenylpyruvic acid | 1.26 mg/mL | |

| Lactobacillus fermentum | MRS broth with Fe3O4 nanoparticles | 11.73 ± 0.09 mg/mL (as 4-HPAA) |

Occurrence in Humans

In humans, 4-HPLA is an endogenous metabolite of tyrosine. Its levels in bodily fluids such as serum and urine can fluctuate based on diet, gut microbiome composition, and health status. Elevated levels of 4-HPLA have been associated with certain metabolic disorders like phenylketonuria (PKU) and tyrosinemia, as well as critical illnesses and post-COVID-19 syndrome, highlighting its potential as a diagnostic biomarker.

Table 2: Concentration of 4-Hydroxyphenyllactic Acid (4-HPLA) in Human Biological Fluids (Healthy Volunteers)

| Biological Fluid | Number of Volunteers | Concentration Range (µmol/L) | Analytical Method | Reference |

| Serum | 48 | 0.25–25 (for p-HPhLA) | UPLC-MS/MS | |

| Urine | Not specified | 0 - 2 mmol/mol creatinine (Optimal Range) | Not specified |

Occurrence in Food Sources

4-HPLA can be found in certain food products, often as a result of microbial activity. Honey is one such example, where its presence contributes to the overall phenolic acid profile. The concentration of 4-HPLA and other phenolic acids in honey can vary significantly depending on the botanical origin of the nectar. While specific quantitative data for 4-HPLA in honey is limited, the total phenolic content, which includes related compounds, is well-documented.

Table 3: Total Phenolic Content in Various Honey Types

| Honey Type | Total Phenolic Content (mg GAE/kg) | Reference |

| Buckwheat | 2468 - 3508 | |

| Honeydew | 2434 - 2648 | |

| Manuka | ~2500 | |

| Goldenrod | ~2500 | |

| Acacia | 763 | |

| Sunflower | 824 | |

| Rapeseed | 38.18 |

Biosynthesis of 4-Hydroxyphenyllactic Acid

The primary biosynthetic pathway of 4-HPLA originates from the amino acid L-tyrosine. This conversion is a two-step process primarily carried out by microorganisms.

-

Transamination: L-tyrosine is first converted to 4-hydroxyphenylpyruvic acid (4-HPPA) by the action of a tyrosine aminotransferase.

-

Reduction: Subsequently, 4-HPPA is reduced to 4-HPLA by a hydroxyphenylpyruvate reductase.

Potential Signaling Pathways

While direct signaling pathways initiated by 4-HPLA are still an active area of research, studies on the structurally similar microbial metabolite, 4-hydroxyphenylacetic acid (4-HPAA), suggest a potential role in modulating cellular signaling. 4-HPAA has been shown to interact with the SIRT1 (Sirtuin 1) signaling pathway, which is a key regulator of metabolism, inflammation, and cellular stress responses. It is plausible that 4-HPLA may exert its biological effects through similar mechanisms, although further investigation is required to confirm this.

Experimental Protocols for Quantification

The accurate quantification of 4-HPLA in various biological matrices is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

General Experimental Workflow

The general workflow for the analysis of 4-HPLA involves sample preparation, chromatographic separation, detection, and data analysis.

References

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of p-Hydroxyphenyllactic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-hydroxyphenyllactic acid (HPLA) in bacteria. It covers the core biochemical reactions, presents quantitative production data, details relevant experimental protocols, and visualizes key pathways and workflows. HPLA, a tyrosine metabolite, is produced by various bacteria, including Lactobacillus and Bifidobacterium species, and is recognized for its antimicrobial and antioxidant properties[1][2][3][4].

Core Biosynthetic Pathway of p-Hydroxyphenyllactic Acid

The primary pathway for HPLA biosynthesis in bacteria is a two-step conversion from the aromatic amino acid L-tyrosine. This pathway is analogous to the production of phenyllactic acid (PLA) from phenylalanine[2].

-

Transamination of L-Tyrosine: The pathway initiates with the transamination of L-tyrosine to form p-hydroxyphenylpyruvic acid (HPPA). This reaction is catalyzed by an aromatic aminotransferase (AAT), which transfers the amino group from tyrosine to an α-keto acid acceptor (e.g., α-ketoglutarate).

-

Reduction of p-Hydroxyphenylpyruvic Acid: In the final step, HPPA is reduced to HPLA. This reaction is catalyzed by a dehydrogenase, often a p-hydroxyphenylpyruvate reductase, which typically utilizes NADH as a cofactor.

The precursor, L-tyrosine, can be sourced from the environment or synthesized de novo through the shikimate pathway, starting from chorismic acid.

Quantitative Data on HPLA Production

Several studies have quantified HPLA production in different bacterial strains, often enhanced by precursor supplementation. The data highlights the potential for optimizing microbial fermentations for higher yields.

| Bacterial Strain | Culture Medium / Conditions | Precursor Supplement | HPLA Concentration | Reference |

| Lactobacillus sp. SK007 | MRS broth | None | 75 µg/mL | |

| Lactobacillus sp. SK007 | Fermentation | 4-hydroxyphenylpyruvic acid (HPPA) | 1.26 mg/mL | |

| Pediococcus acidilactici DSM 20284 | MRS broth (36 h) | None | 0.25 mM | |

| Lactobacillus plantarum (selected strain) | Culture medium | Increased phenylalanine, low tyrosine | Improved OH-PLA production |

Experimental Protocols

Detailed and reproducible protocols are essential for studying and quantifying HPLA biosynthesis. Below are methodologies for HPLA quantification and key enzyme assays.

This protocol is adapted from validated methods for analyzing HPLA in biological samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of sample (e.g., cell-free supernatant from bacterial culture), add 10 µL of an appropriate internal standard solution (e.g., 13C-labeled HPLA).

-

Add 50 µL of 10% (v/v) formic acid to acidify the sample.

-

Vortex the sample briefly.

-

Add 500 µL of ethyl acetate for extraction, vortex thoroughly, and centrifuge at 2,750 x g for 15 minutes at 4°C.

-

Carefully transfer 400 µL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm) is suitable.

-

Mobile Phase A: 0.2% acetic acid in water.

-

Mobile Phase B: 0.2% acetic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient Elution: A step-gradient can be employed, starting with a low percentage of mobile phase B, increasing to elute HPLA, followed by a high- B wash and re-equilibration.

-

Example Gradient: 5% B (4 min), 5-35% B (4.5 min), 35-100% B (0.05 min), hold 100% B (1 min), 100-5% B (0.05 min), hold 5% B (0.5 min).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for HPLA.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and specificity.

-

MRM Transitions: Determine precursor and product ion transitions for HPLA and the internal standard. For HPLA (precursor ion m/z ~181), characteristic product ions would be monitored.

-

This protocol describes a continuous spectrophotometric assay to measure the activity of the reductase enzyme that converts HPPA to HPLA. The assay monitors the consumption of NADH.

Principle: The oxidation of NADH to NAD+ during the reduction of HPPA leads to a decrease in absorbance at 340 nm, which can be measured over time.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

-

NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.

-

HPPA Substrate Solution: Prepare a 50 mM stock solution of p-hydroxyphenylpyruvic acid in the assay buffer.

-

Enzyme Preparation: Use a cell-free extract or a purified enzyme solution diluted in assay buffer.

-

-

Assay Protocol:

-

Set a spectrophotometer to 340 nm and maintain the temperature at a constant value (e.g., 30°C or 37°C).

-

In a quartz cuvette, prepare the reaction mixture containing:

-

Assay Buffer (to a final volume of 1 mL)

-

NADH (final concentration of 0.2 mM)

-

Enzyme preparation (e.g., 50 µL of cell-free extract)

-

-

Mix by inversion and incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline rate (in the absence of substrate).

-

Initiate the reaction by adding HPPA to a final concentration of 1-5 mM.

-

Immediately mix and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

A blank reaction containing all components except the enzyme or the substrate should be run to correct for any non-enzymatic NADH oxidation.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate (or cofactor) per minute under the specified conditions.

-

References

- 1. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

An In-Depth Technical Guide to (+-)-3-(4-Hydroxyphenyl)lactic Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-3-(4-Hydroxyphenyl)lactic acid (HPLA), also known as p-hydroxyphenyllactic acid, is a phenolic acid with a growing body of research highlighting its diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of HPLA. It details the compound's origins as a human metabolite of tyrosine and a product of microbial fermentation, its key biological effects including antioxidant, cardioprotective, and antifungal properties, and the molecular pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and application of this promising bioactive molecule.

Discovery and History

The discovery of this compound is intrinsically linked to the study of human metabolism and metabolic disorders. Its presence was first noted in the context of tyrosinemia, a genetic disorder characterized by disruptions in the breakdown of the amino acid tyrosine.[1] Early investigations into the biochemical abnormalities associated with this condition led to the identification of elevated levels of tyrosine and its byproducts, including HPLA, in the urine and cerebrospinal fluid of patients.[1]

In 1957, the work of Sakai and Kitagawa on a patient with tyrosinemia, liver cirrhosis, and renal rickets brought significant attention to the excretion of HPLA, then referred to as l-para-hydroxyphenyllactic acid.[2] Their clinical and biochemical findings were pivotal in characterizing this metabolic disorder and established HPLA as a key biomarker.[2] The early detection of HPLA and other tyrosine metabolites was carried out using techniques like paper chromatography.[3]

Parallel to its discovery in human metabolic pathways, HPLA was also identified as a metabolite produced by a variety of microorganisms, particularly lactic acid bacteria (LAB). Species such as Lactobacillus plantarum and Pediococcus acidilactici were found to produce HPLA from tyrosine through a metabolic pathway involving deamination to 4-hydroxyphenylpyruvic acid (HPPA) followed by reduction. This microbial production of HPLA is significant in the context of fermented foods and the gut microbiome, where it is considered to contribute to the overall health benefits associated with these products.

A significant source of a closely related and often interchangeably discussed compound, 3-(3,4-dihydroxyphenyl)lactic acid (Danshensu), is the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Danshensu, which possesses an additional hydroxyl group, shares many of the biological activities of HPLA and its discovery from this medicinal herb has spurred much of the research into the cardioprotective effects of this class of compounds.

The chemical synthesis of HPLA and its derivatives has also been an area of active research, with various methods developed to produce the compound for experimental and potential therapeutic use. These synthetic routes have evolved from classical chemical methods to more efficient and environmentally friendly "green" synthesis approaches.

Quantitative Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data related to its antioxidant, cardioprotective, and antifungal properties.

Table 1: Antioxidant Activity

| Assay Type | Model System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | In vitro | Varies by study; reported as a significant contributor to the antioxidant capacity of lactic acid bacteria. | |

| ABTS Radical Scavenging | In vitro | Varies by study; reported as a significant contributor to the antioxidant capacity of lactic acid bacteria. |

Table 2: Cardioprotective Effects (using Danshensu as a proxy)

| Parameter | Animal Model | Treatment | Result | Reference |

| Myocardial Infarct Size | Rat model of myocardial ischemia/reperfusion | Danshensu | Significantly reduced | |

| Creatine Kinase-MB (CK-MB) | Rat model of myocardial ischemia/reperfusion | Danshensu | Significantly decreased serum levels | |

| Cardiac Troponin I (cTnI) | Rat model of myocardial ischemia/reperfusion | Danshensu | Significantly decreased serum levels | |

| Lactate Dehydrogenase (LDH) | H9c2 cardiomyocytes (hypoxia/reoxygenation) | Danshensu | Significantly decreased release | |

| Cell Viability | H9c2 cardiomyocytes (hypoxia/reoxygenation) | Danshensu | Markedly improved |

Table 3: Antifungal Activity

| Fungal Species | Assay Method | MIC (Minimum Inhibitory Concentration) | Reference |

| Candida species | Broth Microdilution | Varies by species and strain | |

| Various molds and yeasts | In vitro assays | MICs reported to be between 10 and 100 µg/ml for related compounds. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

DPPH Radical Scavenging Assay

This protocol is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test sample ((+)-3-(4-Hydroxyphenyl)lactic acid)

-

Positive control (e.g., Ascorbic acid)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Sample preparation: Prepare a stock solution of the test sample and the positive control in the same solvent. Create a series of dilutions from the stock solution.

-

Reaction mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Addition of sample: Add an equal volume of the sample dilutions or positive control to the wells/tubes. For the blank, add the solvent only.

-

Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.

-

IC50 determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

This protocol describes the induction of myocardial I/R injury in a rat model to assess the cardioprotective effects of HPLA.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital sodium)

-

Surgical instruments

-

Ventilator

-

Suture

-

Test compound ((+)-3-(4-Hydroxyphenyl)lactic acid or Danshensu)

Procedure:

-

Anesthesia and ventilation: Anesthetize the rat and connect it to a ventilator.

-

Surgical procedure: Perform a thoracotomy to expose the heart.

-

Ischemia induction: Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a specific period (e.g., 30 minutes).

-

Reperfusion: Release the ligature to allow reperfusion for a set duration (e.g., 2-3 hours).

-

Drug administration: The test compound can be administered intravenously or intraperitoneally at a specific time point before ischemia (pre-treatment) or at the onset of reperfusion (post-treatment).

-

Assessment of cardiac injury: At the end of the reperfusion period, collect blood samples to measure cardiac injury markers (CK-MB, cTnI). The heart can be excised for infarct size measurement using TTC (2,3,5-triphenyltetrazolium chloride) staining.

H9c2 Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model

This in vitro model mimics the cellular stress of ischemia-reperfusion injury.

Materials:

-

H9c2 rat cardiomyocyte cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with and without glucose

-

Fetal Bovine Serum (FBS)

-

Hypoxia chamber or incubator

-

Test compound ((+)-3-(4-Hydroxyphenyl)lactic acid or Danshensu)

Procedure:

-

Cell culture: Culture H9c2 cells in DMEM supplemented with 10% FBS.

-

Hypoxia induction: Replace the normal culture medium with a glucose-free, serum-free medium. Place the cells in a hypoxia chamber with a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 2-12 hours).

-

Reoxygenation: After the hypoxia period, replace the medium with normal glucose-containing DMEM with FBS and return the cells to a normoxic incubator (95% air, 5% CO2) for a set time (e.g., 4-24 hours).

-

Drug treatment: The test compound can be added to the medium before hypoxia, during hypoxia, or at the beginning of reoxygenation.

-

Assessment of cell injury: Cell viability can be assessed using the MTT assay. The release of LDH into the culture medium can be measured as an indicator of cell membrane damage. Apoptosis can be evaluated by TUNEL staining or flow cytometry.

Signaling Pathways and Mechanisms of Action

This compound and its related compound, Danshensu, exert their biological effects by modulating several key signaling pathways. These pathways are central to cellular processes such as oxidative stress response, inflammation, and apoptosis.

Antioxidant and Cytoprotective Pathways

HPLA demonstrates significant antioxidant properties, which are mediated in part through the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, HPLA can promote the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1). This pathway enhances the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by HPLA.

Cardioprotective Signaling

The cardioprotective effects of HPLA (often studied as Danshensu) are attributed to its ability to modulate pro-survival and anti-apoptotic pathways, particularly the PI3K/Akt and ERK1/2 pathways. In the context of myocardial ischemia-reperfusion injury, HPLA can activate these kinase cascades. Activation of Akt and ERK1/2 leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and the activation of anti-apoptotic proteins (like Bcl-2), ultimately reducing cardiomyocyte apoptosis and preserving cardiac function.

Caption: PI3K/Akt and ERK1/2 cardioprotective pathways modulated by HPLA.

Experimental Workflow for Assessing Cardioprotection

The investigation of HPLA's cardioprotective effects typically follows a multi-step workflow, integrating both in vivo and in vitro models.

Caption: Workflow for investigating the cardioprotective effects of HPLA.

Conclusion

This compound is a molecule of significant scientific interest, with a history rooted in the study of human metabolic diseases and microbial metabolism. Its demonstrated antioxidant, cardioprotective, and antifungal properties, mediated through well-defined signaling pathways, position it as a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers, summarizing the key knowledge to date and offering detailed protocols to facilitate future investigations into the therapeutic potential of this versatile compound. The continued exploration of HPLA's mechanisms of action and its efficacy in various disease models is warranted to fully unlock its potential for human health.

References

A Technical Guide to the Biological Activities of 4-Hydroxyphenyllactic Acid

Executive Summary: 4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid originating from both endogenous human metabolism of tyrosine and microbial fermentation, particularly by Lactobacillus species.[1][2][3] It has garnered interest for its biological activities, primarily its antifungal properties and its role as a potential biomarker for various metabolic disorders like tyrosinemia and phenylketonuria.[1][4] While research specifically quantifying the bioactivities of 4-HPLA is still emerging, extensive studies on the closely related microbial metabolite, 4-Hydroxyphenylacetic acid (4-HPAA), reveal potent antioxidant, anti-inflammatory, anti-obesity, antithrombotic, and bone-protective effects. This guide summarizes the known biological functions of 4-HPLA, presents the well-documented activities of 4-HPAA as a comparative framework, details key experimental protocols, and visualizes the underlying signaling pathways to inform future research and drug development.

Introduction

Chemical Profile and Sources

4-Hydroxyphenyllactic acid (4-HPLA), also known as 4-hydroxyphenyllactate, is a metabolite of the amino acid tyrosine. Endogenously, the L-isomeric form arises from human metabolic pathways. Concurrently, the D-isomer is produced by gut microbiota, with notable production by various Lactobacillus species, which contribute to its presence and activity within the host. Its production is a key feature of lactic acid bacteria (LAB) metabolism, where it is recognized as an antimicrobial compound.

Distinction from 4-Hydroxyphenylacetic Acid (4-HPAA)

It is critical to distinguish 4-HPLA from the structurally similar but distinct compound, 4-Hydroxyphenylacetic acid (4-HPAA). While both are tyrosine metabolites, 4-HPLA possesses a hydroxyl group on the propionic acid side chain, whereas 4-HPAA does not. 4-HPAA is a major microbial metabolite of dietary polyphenols and has been the subject of more extensive pharmacological investigation. The broader documented bioactivities of 4-HPAA provide a valuable scientific context for predicting and exploring the therapeutic potential of 4-HPLA.

Biological Activities of 4-Hydroxyphenyllactic Acid (4-HPLA)

Antimicrobial and Antifungal Properties

4-HPLA is recognized as a key antifungal compound produced by various lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus sp. SK007. This activity is significant in the context of food biopreservation and potentially in modulating host-pathogen interactions in the gut. The production of 4-HPLA contributes to the broad antifungal spectrum of these probiotic organisms. One study demonstrated that Lactobacillus sp. SK007 could produce up to 75 µg/mL of 4-HPLA in standard growth media, a concentration that increased to 1.26 mg/mL with the addition of its precursor, 4-hydroxyphenylpyruvic acid.

Role in Metabolic Regulation and as a Biomarker

Elevated levels of 4-HPLA in urine and cerebrospinal fluid are clinically significant biomarkers for inherited metabolic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia. Its presence can indicate enzymatic deficiencies, like that of p-hydroxyphenylpyruvate oxidase, or signal gut dysbiosis and bacterial overgrowth. Recent studies have also highlighted 4-HPLA as a diagnostically important metabolite in conditions such as post-COVID-19 syndrome and for predicting outcomes in critically ill patients.

Biological Activities of the Related Metabolite: 4-Hydroxyphenylacetic Acid (4-HPAA)

The extensive research on 4-HPAA offers a functional blueprint for potential activities of 4-HPLA.

Antioxidant and Hepatoprotective Effects

4-HPAA demonstrates significant protective effects against drug-induced liver damage. In a mouse model of acetaminophen (APAP) overdose, 4-HPAA pretreatment ameliorated acute liver injury. This protection is mediated by the activation of the Nrf2 signaling pathway, which increases the expression of phase II detoxification and antioxidant enzymes.

Table 1: Hepatoprotective Effects of 4-HPAA in APAP-Induced Liver Injury

| Treatment Group (Dose) | Change in 3-Nitrotyrosine Adduction | Nuclear Nrf2 Protein Level Increase |

|---|---|---|

| 4-HPAA (6 mg/kg) | 32% decrease vs. APAP group | - |

| 4-HPAA (12 mg/kg) | 50% decrease vs. APAP group | 170% increase vs. control |

| 4-HPAA (25 mg/kg) | 68% decrease vs. APAP group | 230% increase vs. control |

Anti-inflammatory Activity

4-HPAA has been shown to mitigate severe inflammation and edema in a rat model of seawater aspiration-induced lung injury. The primary mechanism involves the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the inflammatory response under hypoxic conditions. By inhibiting HIF-1α, 4-HPAA reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Table 2: Anti-inflammatory Effects of 4-HPAA in Acute Lung Injury

| Treatment Group (Dose) | 12-hour Accumulative Mortality | Effect on Lung Injury |

|---|---|---|

| Seawater Aspiration (Control) | High (exact % not stated) | Severe edema, inflammatory cell infiltration |

| 4-HPAA (50 mg/kg) | No significant protection | - |

| 4-HPAA (100 mg/kg) | Significantly lower than control (p < 0.05) | Attenuated edema and inflammation |

| 4-HPAA (150 mg/kg) | Significantly lower than control (p < 0.05) | Attenuated edema and inflammation |

Antithrombotic Effects

In a zebrafish model, 4-HPAA demonstrated potent antithrombotic activity by reversing arachidonic acid-induced thrombosis. Mechanistic studies revealed that this effect is achieved through the induction of autophagy, mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.

Table 3: Antithrombotic Activity of 4-HPAA in a Zebrafish Model

| Treatment Concentration | Effect on Cardiac Erythrocytes | Effect on Blood Flow & Heart Rate |

|---|---|---|

| 82.2 µM | - | - |

| 164.3 µM | Significantly increased staining area & intensity | Significantly increased vs. AA group |

| 328.6 µM | Significantly increased staining area & intensity | Significantly increased vs. AA group |

| 657.2 µM | - | Increased, but less than lower doses |

Effects on Bone Metabolism

4-HPAA has been identified as an inhibitor of osteoclastogenesis, the process of bone resorption. In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, 4-HPAA effectively prevented bone loss. Its mechanism involves reducing reactive oxygen species (ROS) accumulation via the Nrf2 pathway, which subsequently inhibits the pro-resorptive NF-κB and MAPK signaling pathways.

Key Experimental Protocols

Protocol: Assessing Antifungal Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antifungal potency of 4-HPLA.

-

Preparation of Fungal Inoculum: A target fungal strain (e.g., Aspergillus fumigatus) is cultured on appropriate agar. Spores are harvested and suspended in a sterile saline solution containing a wetting agent. The suspension is adjusted to a standard concentration (e.g., 1-5 x 10^4 CFU/mL).

-

Compound Dilution: 4-HPLA is dissolved in a suitable solvent and serially diluted (2-fold) in a liquid growth medium (e.g., RPMI 1640) across the wells of a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate includes positive (no compound) and negative (no fungus) controls. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of 4-HPLA that causes complete visual inhibition of fungal growth.

Protocol: Evaluating Anti-inflammatory Effects of 4-HPAA in vivo

-

Animal Model: Seawater aspiration-induced acute lung injury in Sprague-Dawley rats.

-

Grouping and Dosing: Animals are divided into groups: sham, seawater + vehicle, and seawater + 4-HPAA (e.g., 50, 100, 150 mg/kg, administered intravenously).

-

Induction of Injury: Anesthetized rats receive an intratracheal instillation of sterile seawater to induce lung injury.

-

Endpoint Assessment:

-

Mortality: Monitored over a 12-hour period.

-

Lung Edema: Lungs are harvested at specific time points (e.g., 4 hours), and the wet-to-dry weight ratio is calculated.

-

Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) is collected to count white blood cells. Levels of TNF-α, IL-1β, and IL-6 in lung tissue homogenates are quantified using ELISA.

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.

-

Protocol: Assessing Hepatoprotective Effects of 4-HPAA in vivo

-

Animal Model: Acetaminophen (APAP)-induced hepatotoxicity in C57BL/6 mice.

-

Grouping and Dosing: Mice are pre-treated with 4-HPAA (e.g., 6, 12, 25 mg/kg, oral gavage) for 3 consecutive days. A control group receives vehicle.

-

Induction of Injury: One hour after the final 4-HPAA dose, mice receive a single intraperitoneal injection of a toxic APAP dose (e.g., 300 mg/kg).

-

Endpoint Assessment (after 24 hours):

-

Liver Function: Serum is collected to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Oxidative Stress Markers: Liver tissue is homogenized to measure levels of malondialdehyde (MDA), glutathione (GSH), and 3-nitrotyrosine.

-

Protein Expression: Nuclear and cytosolic fractions of liver cells are separated for Western blot analysis of Nrf2 translocation and expression of downstream enzymes like GCLC.

-

Protocol: Evaluating Anti-osteoporotic Effects of 4-HPAA in vivo

-

Animal Model: Ovariectomy (OVX)-induced osteoporosis in C57BL/6 mice to mimic postmenopausal bone loss.

-

Grouping and Treatment: Following surgical ovariectomy or sham operation, mice are allowed to recover and develop bone loss (e.g., 4-8 weeks). Treatment groups then receive 4-HPAA or vehicle daily for a specified period (e.g., 4-6 weeks).

-

Endpoint Assessment:

-

Bone Microarchitecture: The femur or tibia is harvested, and bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) are quantified using micro-computed tomography (micro-CT).

-

Histomorphometry: Bone sections are stained (e.g., TRAP staining for osteoclasts) to visualize and quantify bone cells and structure.

-

Serum Biomarkers: Blood samples can be analyzed for markers of bone turnover, such as osteocalcin or CTX-I.

-

Applications in Drug Development and Future Perspectives

The available data positions 4-HPLA as a promising biomarker for metabolic diseases and gut health. Its inherent antifungal activity suggests potential applications as a natural preservative or as a topical therapeutic agent.

The extensive pharmacological profile of the related metabolite, 4-HPAA, provides a strong rationale for investigating 4-HPLA in similar therapeutic contexts. Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 and MIC values of 4-HPLA against a broad range of microbial pathogens and in various antioxidant assays.

-

Pharmacological Screening: Evaluating 4-HPLA in established animal models for inflammation, metabolic syndrome, thrombosis, and osteoporosis to determine if it shares the potent activities of 4-HPAA.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by 4-HPLA to understand its molecular targets.

Conclusion

4-Hydroxyphenyllactic acid is a microbially-derived metabolite with established antifungal properties and significant utility as a clinical biomarker. While its full therapeutic potential remains to be unlocked, the comprehensive biological activities of the closely related molecule, 4-HPAA, highlight promising avenues for future investigation. The antioxidant, anti-inflammatory, and metabolic regulatory effects demonstrated by 4-HPAA suggest that 4-HPLA could be a valuable lead compound for developing novel therapeutics for a range of human diseases. Further targeted research is essential to fully characterize its pharmacological profile and translate its potential into clinical applications.

References

An In-depth Technical Guide to (+-)-3-(4-Hydroxyphenyl)lactic Acid: Synonyms, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+-)-3-(4-Hydroxyphenyl)lactic acid, a molecule of growing interest in biomedical research. It is a human and bacterial metabolite, recognized as a potential biomarker for various physiological and pathological states. This document covers its nomenclature, physicochemical properties, established analytical and synthetic methodologies, and its known biological roles. Particular emphasis is placed on detailed experimental protocols and data presentation to aid researchers in their study of this compound.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and alternative identifiers is provided in Table 1 to facilitate thorough literature searches and unambiguous identification.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| IUPAC Name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid[1] |

| Common Abbreviations | HPLA, 4-HPLA |

| Systematic Names | α,4-Dihydroxybenzenepropanoic acid[2] |

| Benzenepropanoic acid, α,4-dihydroxy-[1] | |

| Other Names | 4-Hydroxyphenyllactic acid[1] |

| p-Hydroxyphenyllactic acid[1] | |

| DL-p-Hydroxyphenyllactic acid | |

| β-(4-Hydroxyphenyl)lactic acid | |

| β-(p-Hydroxyphenyl)lactic acid | |

| Lactic acid, 3-(p-hydroxyphenyl)- | |

| CAS Registry Number | 306-23-0 |

| PubChem CID | 9378 |

| ChEBI ID | CHEBI:17385 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White solid | |

| Melting Point | 148-150 °C | |

| Solubility | Soluble in methanol, ethanol, and DMSO. | |

| pKa | ~3.6 (estimated for the carboxylic acid) | |

| LogP | 0.48 (estimated) |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of 3-(4-hydroxyphenyl)lactic acid involves the reduction of 4-hydroxyphenylpyruvic acid. The following is a generalized protocol based on established chemical principles.

Materials:

-

4-Hydroxyphenylpyruvic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve 4-hydroxyphenylpyruvic acid in methanol in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium borohydride and quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantification in Human Serum by UPLC-MS/MS

The following protocol details a validated method for the sensitive and specific quantification of 4-hydroxyphenyllactic acid in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum sample, add an internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

UPLC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor ion (Q1): m/z 181.1

-

Product ion (Q3): m/z 107.1 (quantifier), m/z 135.1 (qualifier)

-

-

Collision Energy and other parameters: Optimize for the specific instrument used.

Biological Role and Significance

This compound is a metabolite derived from the amino acid tyrosine. It is produced by both human cells and the gut microbiota.

-

Human Metabolism: In humans, it is a product of tyrosine catabolism. Elevated levels can be indicative of certain metabolic disorders.

-

Microbial Metabolism: Various gut bacteria, including species of Lactobacillus and Bifidobacterium, are known to produce HPLA. Its presence in biological fluids can reflect the composition and metabolic activity of the gut microbiome.

-

Biomarker Potential: Altered levels of HPLA have been associated with several conditions, including phenylketonuria, tyrosinemia, and certain cancers. This has led to its investigation as a potential biomarker for disease diagnosis and prognosis.

Signaling and Metabolic Pathways

While the direct signaling pathways initiated by this compound in human cells are not yet well-elucidated, its role in microbial metabolic pathways is better understood.

Proposed Biosynthetic Pathway in Pediococcus acidilactici

In some bacteria, HPLA is synthesized from tyrosine through a two-step enzymatic process.

Analytical Workflow for Quantification

The quantification of HPLA in biological samples typically follows a standardized workflow from sample collection to data analysis.

Note on Human Signaling Pathways: As of the current scientific literature, a specific signaling cascade in human cells that is directly and uniquely initiated by this compound has not been extensively characterized or described. Its biological effects are likely linked to broader metabolic shifts and its role as a metabolite rather than a classical signaling molecule that binds to a specific receptor to trigger a downstream pathway. Further research is required to elucidate its precise molecular mechanisms of action in human physiology and pathology.

Conclusion

This compound is a metabolite with significant potential as a biomarker and a subject of interest in metabolic and microbiome research. This guide provides a foundational resource for scientists and researchers, offering a compilation of its known properties and detailed methodologies for its study. The elucidation of its specific roles in human health and disease, particularly its direct signaling activities, remains a promising area for future investigation.

References

Methodological & Application

Synthesis and Purification of (+-)-3-(4-Hydroxyphenyl)lactic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis and subsequent purification of racemic 3-(4-Hydroxyphenyl)lactic acid. This compound, a metabolite of tyrosine, is of significant interest in biomedical research and drug development. The following sections outline a reliable synthetic route starting from 4-hydroxybenzaldehyde and detail methods for obtaining a high-purity final product.

Synthesis Methodology

The synthesis of (+-)-3-(4-Hydroxyphenyl)lactic acid is achieved through a two-step process. The first step involves the synthesis of the intermediate, 4-hydroxyphenylpyruvic acid, from 4-hydroxybenzaldehyde. The second step is the reduction of this intermediate to the final product. An alternative biosynthetic pathway is also described.

Scheme 1: Chemical Synthesis Pathway

Application Note: Analysis of 3-(4-Hydroxyphenyl)lactic Acid in Biological Samples

Introduction

3-(4-Hydroxyphenyl)lactic acid (HPLA), also known as p-hydroxyphenyllactic acid (PHPLA), is a key metabolite in the tyrosine metabolism pathway. Its concentration in biological fluids such as serum and urine is of significant interest as it can serve as a potential biomarker for various metabolic disorders and diseases.[1][2] For instance, elevated levels of HPLA are associated with genetic disorders like tyrosinemia and have been studied in the context of post-COVID-19 syndrome, critical illnesses, and as a potential cancer biomarker.[1][2][3] Accurate and reliable quantification of HPLA in complex biological matrices is therefore crucial for clinical diagnostics and biomedical research. This document provides detailed protocols for the analysis of HPLA in human serum and urine using High-Performance Liquid Chromatography (HPLC) coupled with different detection methods.

Principle

The methods described are based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. HPLA, being a moderately polar aromatic acid, is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The choice of detection method, either Fluorescence (FLD) or Tandem Mass Spectrometry (MS/MS), depends on the required sensitivity and selectivity. Sample preparation is a critical step to remove interferences such as proteins and salts from the biological matrix. Common techniques include Solid-Phase Extraction (SPE) for urine and Protein Precipitation for serum.

Protocol 1: HPLC-FLD Analysis of HPLA in Human Urine

This protocol details a method for quantifying HPLA in human urine using Solid-Phase Extraction for sample cleanup followed by HPLC with Fluorescence Detection.

Apparatus and Reagents

-

HPLC System: With a fluorescence detector.

-

Column: ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm) or equivalent C18 column.

-

SPE Cartridges: Generik C8/BCX or equivalent mixed-mode solid-phase extraction cartridges.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid, Ammonium Acetate, Tetrabutyl Ammonium Bromide, Formic Acid, Ultrapure Water.

-

Standard: 3-(4-Hydroxyphenyl)lactic acid reference standard.

Experimental Protocol

2.1. Preparation of Standard Solutions

-

Stock Solution (100 mg/L): Accurately weigh and dissolve 2.5 mg of HPLA standard in 25 mL of 1% formic acid. Store at 4°C.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50 mmol/L acetic acid/ammonium acetate (pH 6.0) to achieve the desired concentrations for the calibration curve.

2.2. Sample Preparation (Solid-Phase Extraction)

-

Collect urine samples and store them at –80°C until analysis.

-

Thaw the urine sample and adjust the pH to 3.0 using an acetic acid solution.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Precondition the C8/BCX SPE column with 6 mL of methanol, followed by 6 mL of ultrapure water.

-

Sample Loading: Load 1.0 mL of the supernatant from the centrifuged urine onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.

-

Elution: Elute the target analyte (HPLA) with 8 mL of an acetic acid/ammonium acetate solution (50 mmol/L, pH = 6.0).

-

Filter the eluate through a 0.22 μm syringe filter before injecting it into the HPLC system.

2.3. Chromatographic Conditions

-

Column: ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm)

-

Mobile Phase: Isocratic mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile in a 95:5 (v/v) ratio.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL (typical, can be optimized)

-

Fluorescence Detection: Excitation and Emission wavelengths should be optimized for HPLA (e.g., Ex: 275 nm, Em: 305 nm).

Workflow Diagram

Caption: Workflow for HPLA analysis in urine via SPE and HPLC-FLD.

Protocol 2: UPLC-MS/MS Analysis of HPLA in Human Serum

This protocol provides a highly sensitive and selective method for HPLA quantification in human serum using protein precipitation followed by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Apparatus and Reagents

-

UPLC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UPLC system.

-

Column: Atlantis C18 column or equivalent.

-

Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic Acid (MS grade), Acetic Acid (MS grade), Dimethyl sulfoxide (DMSO), Ultrapure Water.

-

Standard: 3-(4-Hydroxyphenyl)lactic acid reference standard and a suitable internal standard (IS), e.g., deuterated HPLA or a structurally similar compound.

Experimental Protocol

2.1. Preparation of Standard Solutions

-

Stock Solution (1.0 mg/mL): Prepare individual stock solutions of HPLA and the Internal Standard (IS) by dissolving the pure standards in dimethyl sulfoxide (DMSO). Store at –80°C.

-

Working Solutions: Serially dilute the stock solutions with water to prepare working solutions for calibration standards and quality control (QC) samples. Final concentrations in the samples for HPLA can range from 0.25 to 25 µmol/L.

2.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution.

-

Add a volume of ice-cold methanol (e.g., 400 µL, typically a 4:1 ratio of solvent to sample) to precipitate proteins. This method has been shown to yield high analyte recovery and minimal matrix effects.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2.3. Chromatographic and MS Conditions

-

Column: Atlantis C18 or equivalent

-

Mobile Phase A: 0.2% Acetic Acid in Water

-

Mobile Phase B: 0.2% Acetic Acid in Acetonitrile

-

Gradient Program: A step-gradient is typically used. For example: 5% B (0-4 min), 5-35% B (4-8.5 min), 35-100% B (8.5-8.55 min), hold at 100% B (8.55-9.5 min), return to 5% B (9.5-10 min).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for HPLA (e.g., 180.9 > 134.0) and its internal standard.

Workflow and Pathway Diagrams

Caption: Workflow for HPLA analysis in serum via Protein Precipitation.

Caption: HPLA formation within the Tyrosine metabolism pathway.

Data Summary and Method Performance

The following tables summarize the quantitative data and performance characteristics of the described methods for HPLA analysis.

Table 1: Chromatographic and Detection Parameters

| Parameter | Protocol 1 (Urine, HPLC-FLD) | Protocol 2 (Serum, UPLC-MS/MS) |

| Column | ZORBAX SB–C18 (100 × 2.1 mm, 1.8 μm) | Atlantis C18 |

| Mobile Phase | 95:5 mix of Ammonium Acetate Buffer and Acetonitrile | Gradient of Acetic Acid in Water and Acetonitrile |

| Flow Rate | 0.2 mL/min | 0.4 mL/min |

| Mode | Isocratic | Gradient |

| Detection | Fluorescence (FLD) | ESI-MS/MS (Negative Mode) |

| Retention Time | Method Dependent | ~2.9 min |

Table 2: Method Validation and Performance Data

| Parameter | Protocol 1 (Urine, HPLC-FLD) | Protocol 2 (Serum, UPLC-MS/MS) |

| Sample Preparation | Solid-Phase Extraction | Protein Precipitation |

| LLOQ | 8.80 x 10⁻³ mg/L (8.8 ng/mL) | 0.25 µmol/L |

| Linearity Range | 4 - 80 µg/mL (for a similar method) | 0.25 - 25 µmol/L |

| Recovery (%) | 85.0 - 120.0% | ~100% |

| Precision (%RSD) | 1.5 - 3.1% | < 10% (Intra- & Inter-assay) |

| Accuracy (%) | Not explicitly stated, but recovery is high. | 96.6 - 110.5% |

References

- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxyphenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid metabolite derived from the amino acid tyrosine. It is an important biomarker in clinical and pharmaceutical research, with elevated levels associated with certain metabolic disorders, such as tyrosinemia and phenylketonuria, as well as gut microbiome dysbiosis.[1] Accurate and robust quantification of 4-HPLA in biological matrices is crucial for understanding its role in disease pathogenesis and for potential diagnostic and therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of 4-HPLA. Due to its polar nature, 4-HPLA requires chemical derivatization to increase its volatility for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of 4-HPLA in human serum using GC-MS, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway of 4-Hydroxyphenyllactic Acid

4-Hydroxyphenyllactic acid is a downstream metabolite of tyrosine. The metabolic conversion involves the transamination of tyrosine to 4-hydroxyphenylpyruvic acid, which is then reduced to 4-HPLA. This pathway is a part of the broader tyrosine metabolism, which is essential for the synthesis of neurotransmitters, hormones, and melanin.[2][3][4][5]

Experimental Protocols

This section details the complete workflow for the analysis of 4-HPLA in serum samples, from sample collection to data acquisition.

Experimental Workflow

The overall experimental workflow involves sample preparation, a two-step derivatization process, and subsequent analysis by GC-MS.

Materials and Reagents

-

4-Hydroxyphenyllactic acid standard

-

Internal Standard (e.g., a stable isotope-labeled 4-HPLA or a structurally similar compound not present in the sample)

-

Methanol (HPLC grade)

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Ethyl acetate (HPLC grade)

-

Nitrogen gas (high purity)

-

Serum samples (human)

Sample Preparation

-

Thawing: Thaw frozen serum samples on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

-

Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to the serum sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

Derivatization Protocol

Derivatization is a critical step to increase the volatility and thermal stability of 4-HPLA for GC-MS analysis. A two-step process involving methoximation followed by silylation is recommended.

-

Methoximation:

-